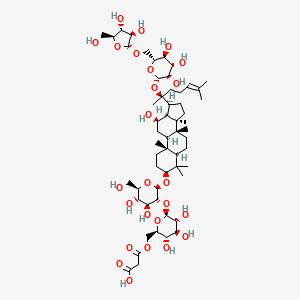
Malonylginsenoside Rc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonylginsenoside Rc is a naturally occurring saponin compound found in the roots of Panax ginseng and Panax notoginseng . It belongs to the family of ginsenosides, which are known for their diverse pharmacological properties, including anti-fatigue, anti-diabetic, and anti-cancer activities . This compound is characterized by the presence of malonyl residues attached to the glucose units of the corresponding neutral ginsenosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malonylginsenoside Rc can be isolated from the fresh roots of Panax ginseng through methanolic extraction . The extraction process involves the use of methanol as a solvent to extract the ginsenosides from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the individual ginsenosides .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from ginseng roots. The process typically includes the following steps:
Harvesting: Fresh ginseng roots are harvested and cleaned.
Extraction: The roots are soaked in methanol to extract the ginsenosides.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Drying: The purified compound is dried to obtain a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions
Malonylginsenoside Rc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the ginsenoside backbone.
Substitution: Substitution reactions can occur at the glucose units or the malonyl residues.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Substitution reagents: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Malonylginsenoside Rc has a wide range of scientific research applications, including:
Chemistry
Synthesis of Derivatives: Researchers use this compound as a starting material to synthesize new derivatives with potential pharmacological activities.
Biology
Cell Culture Studies: The compound is used in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.
Medicine
Anti-Cancer Research: This compound has shown anti-proliferative activity against various cancer cell lines, making it a potential candidate for anti-cancer drug development.
Anti-Diabetic Research: The compound exhibits hypoglycemic effects, making it useful in the study of diabetes treatment.
Industry
Wirkmechanismus
Malonylginsenoside Rc exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Anti-Inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Mitochondrial Biogenesis: This compound promotes mitochondrial biogenesis and improves mitochondrial function, which is beneficial for muscle health.
Vergleich Mit ähnlichen Verbindungen
Malonylginsenoside Rc is unique among ginsenosides due to the presence of malonyl residues. Similar compounds include:
- Malonylginsenoside Rb1
- Malonylginsenoside Rb2
- Malonylginsenoside Rd
- Malonylginsenoside Re
These compounds share similar structures but differ in the number and position of malonyl residues and glucose units . This compound is particularly noted for its potent anti-proliferative and anti-inflammatory activities .
Eigenschaften
Molekularformel |
C56H92O25 |
|---|---|
Molekulargewicht |
1165.3 g/mol |
IUPAC-Name |
3-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C56H92O25/c1-24(2)10-9-14-56(8,81-50-46(72)42(68)40(66)30(78-50)23-74-48-44(70)38(64)28(21-58)75-48)25-11-16-55(7)36(25)26(59)18-32-53(5)15-13-33(52(3,4)31(53)12-17-54(32,55)6)79-51-47(43(69)37(63)27(20-57)76-51)80-49-45(71)41(67)39(65)29(77-49)22-73-35(62)19-34(60)61/h10,25-33,36-51,57-59,63-72H,9,11-23H2,1-8H3,(H,60,61)/t25-,26+,27+,28-,29+,30+,31-,32+,33-,36-,37+,38-,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 |
InChI-Schlüssel |
UOFHLCPZXZURFL-GPDZXBECSA-N |
Isomerische SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


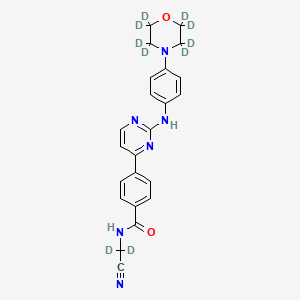
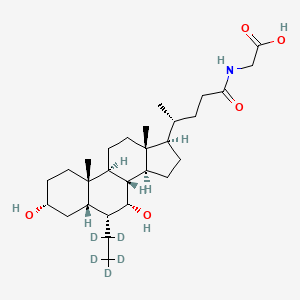

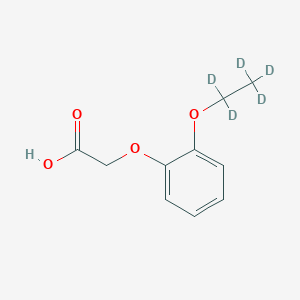
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

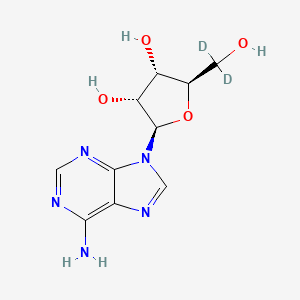
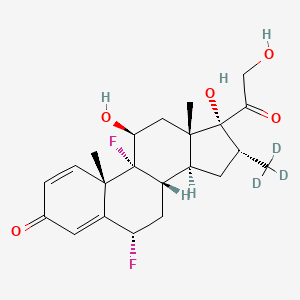
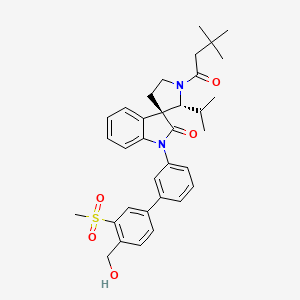
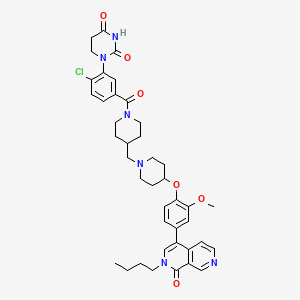

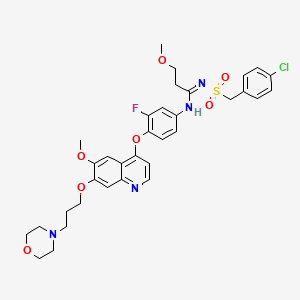

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
